molecular formula C19H17N3O5S2 B2657257 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 477547-58-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2657257
CAS RN: 477547-58-3
M. Wt: 431.48
InChI Key: OVDIBPGMEBOVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

Research into benzamide derivatives has shown promising anticancer activity. For instance, the study of Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated significant anticancer efficacy against a panel of human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tiwari et al., 2017). Additionally, another study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).

Antimicrobial Applications

Synthesis and evaluation of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers revealed potent antimicrobial activities against various pathogenic strains. These findings suggest the compounds' potential as new antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Enzyme Inhibition and Molecular Docking

New Schiff bases derived from sulfamethoxazole and sulfisoxazole, characterized by FT-IR, 1H-13C NMR, and LC-MS, showed significant effects on various enzyme activities. These findings underscore the potential of these compounds in the design of enzyme inhibitors (Alyar et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects against steel in acidic solutions, demonstrating excellent stability and higher inhibition efficiencies. These studies provide insights into the development of new corrosion inhibitors based on benzothiazole chemistry (Hu et al., 2016).

Supramolecular Gelators

The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators emphasized the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to understanding the molecular design principles for developing new supramolecular materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-22(2)29(24,25)14-6-3-12(4-7-14)18(23)21-19-20-15(10-28-19)13-5-8-16-17(9-13)27-11-26-16/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDIBPGMEBOVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.